molecular formula C8H9NO4 B164748 2-Methoxy-4-nitrobenzyl alcohol CAS No. 136507-14-7

2-Methoxy-4-nitrobenzyl alcohol

Cat. No.: B164748
CAS No.: 136507-14-7
M. Wt: 183.16 g/mol
InChI Key: IWXYLEKOKGKRTN-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrobenzyl alcohol, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxy-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXYLEKOKGKRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440692
Record name 2-METHOXY-4-NITROBENZYL ALCOHOL
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URL https://comptox.epa.gov/dashboard/DTXSID30440692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136507-14-7
Record name 2-METHOXY-4-NITROBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of the Compound S Significance in Modern Chemical Synthesis and Photochemistry

2-Methoxy-4-nitrobenzyl alcohol is a specialized organic compound that holds considerable significance in the fields of chemical synthesis and photochemistry, primarily due to its role as a photolabile protecting group (PPG), often referred to as a "photocage." wikipedia.orgmdpi.com PPGs are chemical moieties that can be attached to a molecule to mask a reactive functional group and then subsequently removed by exposure to light. wikipedia.orgmdpi.com This process, known as uncaging, allows for precise spatial and temporal control over the release of active chemical species, a feature that is highly valuable in multi-step organic syntheses and in the study of dynamic biological systems. wikipedia.orgmdpi.com

The utility of the 2-methoxy-4-nitrobenzyl group stems from the inherent photochemical properties of the o-nitrobenzyl system. researchgate.netumass.edu Upon irradiation with UV light, an intramolecular hydrogen abstraction reaction is initiated, leading to the formation of an aci-nitro intermediate. wikipedia.orgacs.orgresearchgate.net This intermediate is unstable and undergoes rearrangement to release the protected molecule and form a 2-nitrosobenzaldehyde derivative. wikipedia.orgacs.org The presence of the methoxy (B1213986) group at the 2-position and the nitro group at the 4-position on the benzyl (B1604629) ring are strategic modifications. These substituents help to fine-tune the electronic properties and absorption spectrum of the chromophore, often shifting the required wavelength for cleavage to longer, less damaging wavelengths (near-UV) and influencing the quantum yield of the photorelease. researchgate.netrsc.org

In modern chemical synthesis, the ability to selectively deprotect a functional group without the need for chemical reagents is a significant advantage, embodying the principles of a "traceless reagent" process. wikipedia.orgmdpi.com This is particularly useful in the synthesis of complex molecules like peptides and nucleic acids, where multiple protecting groups are employed and orthogonal deprotection strategies are essential. acs.orgnih.gov The 2-methoxy-4-nitrobenzyl group and its parent compounds have been used to protect a wide array of functional groups, including carboxylates, phosphates, and amines. wikipedia.orgacs.org Its application extends to materials science, where it has been incorporated into polymers to create photodegradable hydrogels and to pattern surfaces and thin films. umass.edunih.gov

Photophysical Properties of Nitrobenzyl-based Protecting Groups:

PropertyDescriptionTypical Value/Range
Excitation Wavelength (λ_max) The wavelength of light at which the chromophore shows maximum absorption. For o-nitrobenzyl systems, this is typically in the UV-A range.> 300 nm
Quantum Yield (Φ) The efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (e.g., cleavage) divided by the number of photons absorbed.Can vary widely, but modifications aim to increase this value.
Photoproducts The molecules formed after photocleavage. For o-nitrobenzyl systems, this includes the released substrate and a nitroso-aldehyde or ketone byproduct.Released substrate and a nitroso-carbonyl compound.

Historical Development and Key Milestones in Research on Nitrobenzyl Systems

Established Synthetic Routes and Chemical Transformations

Traditional synthetic approaches to this compound rely on fundamental organic reactions, including the reduction of carboxylic acid esters, methylation of phenolic compounds, and oxidation of toluene (B28343) precursors. These methods have been refined over time to improve yields and purity.

A common and effective strategy for the synthesis of this compound involves the selective reduction of the corresponding nitrobenzoic acid esters. This method is advantageous as it often preserves the nitro group, which can be a sensitive functionality. The ester, typically the methyl or ethyl ester of 2-methoxy-4-nitrobenzoic acid, serves as the immediate precursor.

The reduction can be achieved using various reducing agents. A particularly useful method employs sodium borohydride (B1222165) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and methanol (B129727). This system is known for its chemoselectivity, capable of reducing esters to primary alcohols while leaving other functional groups like nitro groups, amides, and nitriles unaffected. ias.ac.in For instance, the reduction of 4-nitrobenzoic acid to 4-nitrobenzyl alcohol has been successfully demonstrated using this approach. researchgate.net Another method involves the activation of the carboxylic acid with 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) followed by reduction with sodium borohydride, which has also been shown to be effective for the reduction of 4-nitrobenzoic acid. researchgate.net

The general transformation is depicted below: Starting Material: Methyl 2-methoxy-4-nitrobenzoate Product: this compound Reagent: Sodium borohydride/Methanol

A key advantage of this two-step procedure (esterification followed by reduction) is that it provides a safer and more selective alternative to reductions using more powerful and less selective reagents like lithium aluminum hydride. ias.ac.in

Table 1: Reduction of Aromatic Esters to Alcohols

Starting Material Reducing Agent/System Product Yield (%) Reference
Methyl 4-nitrobenzoate NaBH₄/MeOH in THF 4-Nitrobenzyl alcohol Good ias.ac.in
Methyl 2-methoxy-4-nitrobenzoate NaBH₄/MeOH in THF This compound - Inferred from ias.ac.in
4-Nitrobenzoic acid T3P, then NaBH₄ 4-Nitrobenzyl alcohol Excellent researchgate.net

Another established route to this compound begins with a nitrosalicylic acid derivative, specifically 4-nitrosalicylic acid. chemicalbook.comnordmann.globalfishersci.comavantorsciences.com This approach involves the methylation of the phenolic hydroxyl group to form the corresponding methoxy (B1213986) derivative.

The O-methylation of phenols is a classic transformation in organic synthesis. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion which then acts as a nucleophile, attacking the methylating agent. This reaction would convert 4-nitrosalicylic acid to 2-methoxy-4-nitrobenzoic acid. chemicalbook.com The resulting carboxylic acid can then be esterified and subsequently reduced to this compound as described in the previous section.

A plausible reaction sequence is as follows:

Methylation: 4-Nitrosalicylic acid is treated with a methylating agent (e.g., dimethyl sulfate) and a base to yield 2-methoxy-4-nitrobenzoic acid.

Esterification: The resulting carboxylic acid is converted to its methyl ester.

Reduction: The methyl ester is reduced to this compound.

This multi-step process highlights the modularity of organic synthesis, where fundamental reactions are combined to build more complex molecules.

The oxidation of a suitable nitrotoluene precursor, such as 2-methoxy-4-nitrotoluene, presents another viable pathway to this compound. The oxidation of the methyl group on the aromatic ring to a hydroxymethyl group is the key transformation in this approach.

While strong oxidizing agents tend to convert the methyl group directly to a carboxylic acid, milder and more controlled oxidation conditions can yield the desired benzyl (B1604629) alcohol. For instance, the oxidation of o-nitrobenzyl alcohol to o-nitrobenzaldehyde can be achieved using nitric acid. google.com By analogy, a controlled oxidation of 2-methoxy-4-nitrotoluene could potentially yield this compound. Another related method involves the hydrolysis of p-nitrobenzyl acetate (B1210297) to p-nitrobenzyl alcohol. orgsyn.org This suggests a strategy where 2-methoxy-4-nitrotoluene is first functionalized at the benzylic position (e.g., via bromination to form the benzyl bromide) followed by hydrolysis to the benzyl alcohol.

A potential synthetic sequence could be:

Benzylic Bromination: 2-Methoxy-4-nitrotoluene is reacted with a brominating agent like N-bromosuccinimide (NBS) under radical initiation to form 2-methoxy-4-nitrobenzyl bromide.

Hydrolysis: The resulting benzyl bromide is hydrolyzed, for instance with aqueous alkali, to produce this compound.

Advanced Synthetic Approaches

In addition to the established routes, more advanced synthetic methodologies are being developed to improve efficiency, selectivity, and sustainability. These include the use of novel catalytic systems and the development of stereoselective syntheses for chiral derivatives.

Catalytic methods are at the forefront of modern organic synthesis, offering pathways with higher atom economy and milder reaction conditions. For the synthesis of this compound, catalytic hydrogenation of the corresponding aldehyde, 2-methoxy-4-nitrobenzaldehyde, is a key step. sigmaaldrich.com The challenge lies in selectively reducing the aldehyde group without affecting the nitro group.

Recent research has focused on the development of highly selective catalysts for this transformation. For example, unsupported gold nanorod catalysts have shown excellent performance in the chemoselective hydrogenation of 4-nitrobenzaldehyde (B150856) to 4-nitrobenzyl alcohol in water, achieving high conversion and selectivity. researchgate.net Bimetallic nanoparticles, such as copper/nickel nanoparticles, have also been investigated for the hydrogenation of related nitro compounds. rsc.org These catalytic systems often exhibit high activity and can be recycled, making them attractive for industrial applications.

Table 2: Catalytic Hydrogenation of Nitrobenzaldehydes

Substrate Catalyst Solvent Product Conversion (%) Selectivity (%) Reference
4-Nitrobenzaldehyde Unsupported Au nanorods Water 4-Nitrobenzyl alcohol >99 100 researchgate.net
2-Nitrobenzaldehyde Partially oxidized Ir clusters - 2-Aminobenzaldehyde/Anthranil - High researchgate.net
3-Nitro-4-methoxy-acetylaniline Bimetallic Cu₀.₇Ni₀.₃ nanoparticles - 3-Amino-4-methoxy-acetylaniline 95.7 99.4 rsc.org

The development of methods for the stereoselective synthesis of chiral derivatives of this compound is an important area of research, particularly for applications in pharmaceuticals and materials science. Chiral derivatives can be prepared by the asymmetric reduction of a prochiral ketone precursor, such as 2-methoxy-4-nitroacetophenone.

Biocatalysis, using enzymes such as ketoreductases (KREDs), has emerged as a powerful tool for the synthesis of chiral alcohols with high enantiomeric excess. These enzymes can catalyze the reduction of ketones to either the (R)- or (S)-alcohol with high stereoselectivity under mild conditions. For example, a highly trans-diastereoselective synthesis of a cyclobutanol (B46151) derivative was achieved using a ketoreductase. nih.gov This approach could be adapted for the synthesis of chiral (1-(2-methoxy-4-nitrophenyl)ethanol) from 2-methoxy-4-nitroacetophenone.

The general strategy would involve: Starting Material: 2-Methoxy-4-nitroacetophenone Product: (R)- or (S)-1-(2-Methoxy-4-nitrophenyl)ethanol Reagent: Ketoreductase (KRED) with a suitable cofactor regeneration system.

This enzymatic approach offers a green and efficient alternative to traditional chiral resolution or asymmetric synthesis using chiral catalysts.

Derivatization Strategies for Functionalization

The conversion of this compound to its corresponding bromide is a foundational derivatization. While direct bromination of this compound is not explicitly detailed in the provided research, analogous transformations of similar nitro-substituted aromatic compounds provide a clear blueprint for this synthesis. The primary methods involve the reaction of a benzylic alcohol with a bromine source or the radical bromination of a toluene precursor.

One established method for preparing nitrobenzyl bromides is the treatment of the corresponding nitrobenzyl alcohol with hydrobromic acid. orgsyn.org Alternatively, the bromination of a related nitrotoluene can be achieved using elemental bromine, often with a radical initiator or under irradiation. orgsyn.orgprepchem.com For instance, the synthesis of p-nitrobenzyl bromide can be accomplished by reacting p-nitrotoluene with bromine at elevated temperatures. orgsyn.org A similar approach for 2-nitrobenzyl bromide involves reacting o-nitrotoluene with hydrobromic acid and hydrogen peroxide, resulting in a high yield of the desired product. chemicalbook.com These methods suggest that this compound could be effectively converted to 2-methoxy-4-nitrobenzyl bromide using similar reagents and conditions.

A summary of reaction conditions for the synthesis of analogous nitrobenzyl bromides is presented in Table 1.

Table 1: Synthetic Conditions for Analogous Nitrobenzyl Bromides

Starting Material Reagents Solvent Conditions Yield Reference
p-Nitrotoluene Bromine None 145–150°C 53–59% orgsyn.org
o-Nitrotoluene 40% Hydrobromic acid, 30% Hydrogen peroxide Dichloroethane 72-75°C 98.5% chemicalbook.com

Aryl azides are powerful tools in chemical biology, serving as photoaffinity labels to identify and study protein-ligand interactions. thermofisher.comnih.gov Upon activation with UV light, aryl azides form highly reactive nitrene intermediates that can covalently bind to nearby molecules, allowing for the identification of binding partners. thermofisher.comresearchgate.net The general structure of various photoreactive aryl azides includes phenyl azide (B81097), nitrophenyl azide, and tetrafluorophenyl azide. thermofisher.com

The synthesis of an aryl azide derivative from this compound would typically involve a two-step process. First, the benzylic alcohol is converted to a more reactive leaving group, such as the corresponding benzyl bromide, as discussed in the previous section. Subsequently, the benzyl bromide can be reacted with an azide salt, such as sodium azide, in a nucleophilic substitution reaction to yield the desired aryl azide.

Key considerations for using aryl azides in photoaffinity labeling include the wavelength of UV light for activation and the presence of quenching molecules. thermofisher.comresearchgate.net The reaction is often carried out at low temperatures to control the reactivity of the nitrene intermediate. researchgate.net It is also important to avoid primary amines and thiol-containing reagents in the buffer, as they can react with the aryl azide or the nitrene, respectively. thermofisher.comnih.gov

The synthesis of trifluoromethyl-substituted hydantoins from this compound represents a multi-step process combining derivatization of the starting material with heterocyclic ring formation. The introduction of a trifluoromethyl group can significantly alter the biological properties of a molecule. beilstein-journals.org

A plausible synthetic route would first involve the modification of the aromatic ring of this compound or a precursor. While direct trifluoromethylation of the final hydantoin (B18101) is possible, it is often more strategic to introduce this group at an earlier stage. The nitro group on the starting material would likely need to be reduced to an amine, which can then be a handle for further reactions.

The formation of the hydantoin ring itself can be achieved through various established methods. One common approach is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate. An alternative is the reaction of an amino acid with isocyanates. For the synthesis of 5-iminohydantoins, a known method involves the reaction of N,N'-disubstituted ureas with oxalyl chloride, followed by an aza-Wittig reaction with an iminophosphorane generated from an aryl azide and triphenylphosphine. beilstein-journals.org

A hypothetical synthetic pathway could involve:

Reduction of the nitro group of this compound to an amino group.

Introduction of a trifluoromethyl group onto the aromatic ring, potentially through a Sandmeyer-type reaction on the amino group.

Oxidation of the benzyl alcohol to the corresponding benzaldehyde (B42025).

Reaction of the resulting trifluoromethyl-substituted amino benzaldehyde under conditions for hydantoin synthesis, such as the Bucherer-Bergs reaction.

The properties of a related compound, 2-methoxy-4-(trifluoromethyl)benzyl alcohol, are available and provide a reference point for the physical characteristics of such intermediates. sigmaaldrich.comnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Methoxy-4-nitrobenzyl bromide
4-Nitrosalicylic acid
Dimethyl sulfate
Diisobutylaluminium hydride (DIBAL-H)
Pyridinium dichromate (PDC)
2-Methoxy-4-nitrobenzaldehyde
4-Nitro-2-methoxytoluene
Acetic acid
Acetic anhydride
Sulfuric acid
Chromium trioxide
4-Nitro-2-methoxy-(α,α-diacetoxy)toluene
Diethyl ether
Hydrochloric acid
p-Nitrobenzyl bromide
p-Nitrotoluene
Bromine
o-Nitrobenzyl bromide
o-Nitrotoluene
Hydrobromic acid
Hydrogen peroxide
Dichloroethane
Carbon tetrachloride
Sodium bicarbonate
Magnesium sulfate
Phenyl azide
Nitrophenyl azide
Tetrafluorophenyl azide
Sodium azide
2-Methoxy-4-(trifluoromethyl)benzyl alcohol
Potassium cyanide
Ammonium carbonate
N,N'-disubstituted ureas
Oxalyl chloride
Iminophosphorane

Photochemistry and Photoreactivity of 2 Methoxy 4 Nitrobenzyl Alcohol Derivatives

Fundamental Photochemical Mechanisms

The photochemistry of 2-methoxy-4-nitrobenzyl alcohol and its derivatives is characterized by a series of rapid and complex intramolecular reactions initiated by the absorption of light. These processes have been extensively studied due to the use of 2-nitrobenzyl compounds as photoremovable protecting groups in various chemical and biological applications. psu.eduresearchgate.net The core mechanism involves the transfer of a hydrogen atom and subsequent electronic and molecular rearrangements, leading to the release of a protected substrate and the formation of a 2-nitrosobenzaldehyde derivative.

Intramolecular Hydrogen Abstraction and Aci-Nitro Tautomerization

The primary photochemical event for 2-nitrobenzyl compounds upon UV irradiation is an intramolecular hydrogen abstraction. researchgate.net The excited nitro group, typically in its triplet state, abstracts a hydrogen atom from the benzylic carbon. cdnsciencepub.com This process is a 1,5-hydrogen shift, which leads to the formation of a transient species known as an aci-nitro tautomer. psu.eduresearchgate.net This tautomerization is a key step that initiates the subsequent chemical transformations. researchgate.net The formation of the aci-nitro intermediate is a well-established primary step in the photoreactions of o-nitrobenzyl derivatives. researchgate.net

The general reaction can be depicted as follows:

Step 1: Photoexcitation The 2-nitrobenzyl derivative absorbs a photon, promoting the nitro group to an excited state.

Step 2: Intramolecular Hydrogen Abstraction The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a biradical intermediate. cdnsciencepub.com

Step 3: Aci-Nitro Tautomerization The biradical rapidly rearranges to form the more stable aci-nitro tautomer. psu.eduresearchgate.net

This aci-nitro intermediate is a pivotal species in the photochemical reaction pathway. psu.eduresearchgate.net

Formation and Decay of Primary Photoproducts (e.g., Aci-Nitro Species, Nitroso Hydrates, Biradicals)

Following the initial hydrogen abstraction, several transient species are formed and subsequently decay. The primary photoproduct is the aci-nitro species, which has a characteristic absorption maximum around 400 nm. acs.org The decay of this aci-nitro intermediate can proceed through multiple pathways.

One significant pathway involves the formation of nitroso hydrates. psu.edursc.orgnih.gov This occurs through a dual proton transfer mechanism, particularly in aprotic solvents and in aqueous acid and base. psu.edursc.org The aci-nitro intermediate can also cyclize to form a short-lived benzisoxazolidine intermediate. psu.edu The existence of biradicals as initial intermediates from the hydrogen abstraction is also a key feature of this mechanism. cdnsciencepub.comosti.gov

The decay of these intermediates leads to the final photoproducts. For instance, the dehydration of the nitroso hydrate (B1144303) yields the corresponding 2-nitrosobenzoyl compound. psu.edu

Subsequent Molecular Rearrangements and Elimination Reactions

The elimination of the leaving group is a crucial step in the application of these compounds as phototriggers. The efficiency of this release can be influenced by the nature of the leaving group itself. rsc.org

Competing Photoreaction Pathways

The photochemical reaction of this compound derivatives is not a single, linear process but involves competing pathways. The balance between these pathways is often dependent on the reaction medium, such as the solvent and pH. psu.edursc.orgnih.gov

For 2-nitrobenzyl alcohols, two primary competing pathways for the decay of the aci-nitro intermediate have been identified: psu.edursc.orgnih.gov

Cyclization Pathway: The aci-nitro intermediate undergoes cyclization to form a benzisoxazolidine intermediate. This pathway is predominant in water at a pH between 3 and 8. psu.edursc.org

Proton Transfer Pathway: The aci-nitro intermediate forms a nitroso hydrate via proton transfer. This pathway is favored in aprotic solvents, as well as in aqueous acidic and basic solutions. psu.edursc.org

The presence of substituents on the aromatic ring, such as the 4,5-dimethoxy groups, can also influence the photochemical properties and potentially introduce other competing pathways, although the fundamental mechanism remains similar. nih.govrsc.org For some derivatives, a triplet state with charge transfer character has been observed, but it is not considered part of the main route leading to the nitroso product. researchgate.netnih.gov

Spectroscopic Investigations of Photochemical Processes

The elucidation of the complex photochemical mechanisms of this compound derivatives has been heavily reliant on advanced spectroscopic techniques. These methods allow for the detection and characterization of the short-lived transient species that are formed during the photoreaction.

Laser Flash Photolysis Studies

Laser flash photolysis is a powerful technique that has been instrumental in studying the fast photochemical processes of 2-nitrobenzyl compounds. psu.edursc.orgnih.govosti.govscielo.brresearchgate.netnih.gov This method uses a short pulse of laser light to initiate the photoreaction and then monitors the changes in absorption over time, allowing for the identification and kinetic analysis of transient intermediates.

Studies on 2-nitrobenzyl alcohol and its derivatives have used laser flash photolysis to observe the formation and decay of the aci-nitro intermediate, which typically absorbs around 400 nm. acs.org The rates of decay of this species have been measured under various conditions, providing insights into the competing reaction pathways. For example, the quenching of the aci-nitro form by water has been quantified, with rate constants in the range of (0.3-1.7) x 10(5) M(-1) s(-1) in acetonitrile (B52724) or ethanol (B145695). nih.govrsc.org

Furthermore, laser flash photolysis has been used to identify other transient species, such as triplet states and, in conjunction with time-resolved infrared spectroscopy (TRIR), nitroso hydrates and benzisoxazolidine intermediates. psu.edursc.orgnih.gov The data obtained from these studies, such as transient absorption spectra and decay kinetics, have been crucial in building a comprehensive picture of the photoreactions of this compound and related compounds. nih.govrsc.org

Table 1: Transient Species in the Photochemistry of 2-Nitrobenzyl Alcohol Derivatives

Transient Species Method of Observation Typical Absorption Maximum (λmax) Reference
Aci-nitro intermediate Laser Flash Photolysis ~400 nm acs.org
Triplet State Laser Flash Photolysis Varies with substitution nih.govrsc.org
Nitroso Hydrate Time-Resolved Infrared Spectroscopy (TRIR) - psu.edursc.org
Benzisoxazolidine Time-Resolved Infrared Spectroscopy (TRIR) - psu.edursc.org

Time-Resolved Infrared Spectroscopy (TRIR)

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for elucidating the reaction mechanisms of 2-methoxy-4-nitrobenzyl derivatives by detecting short-lived intermediates. nih.gov When these compounds are irradiated, they undergo an intramolecular hydrogen shift, forming a transient aci-nitro intermediate. nih.govpsu.edu TRIR spectroscopy allows for the direct observation of the vibrational spectra of these fleeting species.

Studies on related 2-nitrobenzyl compounds have successfully used TRIR to identify key intermediates. For instance, in the photolysis of 2-nitrobenzyl alcohol, TRIR has identified the primary aci-nitro photoproducts as well as subsequent intermediates like nitroso hydrates and benzisoxazolidines. nih.govpsu.edu The decay of the aci-nitro intermediate, observed through its characteristic IR bands, can be monitored on the microsecond timescale. uni-konstanz.de This decay process is often biexponential, indicating the presence of competing reaction pathways. psu.edu The technique has also been instrumental in identifying hemiacetal intermediates that can limit the rate of substrate release in aqueous solutions, a critical finding for the practical application of these PPGs. nih.gov For example, in the photorelease of glycolic acid from its 2-nitrobenzyl ether, a hemiacetal intermediate was identified by TRIR, which was found to limit the release rate at a pH of 7 or lower. nih.gov

The conversion of the initial aci-nitro intermediate into the final nitroso product can also be followed using FTIR spectroscopy, providing a more complete picture of the reaction sequence. nih.gov

¹⁸O-Labeling Experiments for Mechanistic Elucidation

Isotope labeling experiments, particularly using ¹⁸O, are a cornerstone for unraveling the intricate mechanistic pathways of this compound photochemistry. These experiments provide definitive evidence about the origin of oxygen atoms in the photoproducts, which is crucial for distinguishing between proposed reaction mechanisms. nih.gov

The photolysis of 2-nitrobenzyl alcohols was investigated using ¹⁸O-labeling to trace the reaction mechanism. nih.govpsu.edu These studies have been central to confirming that the photoreaction proceeds through distinct pathways depending on the reaction medium. nih.gov In aqueous solutions between pH 3 and 8, the classical mechanism involves the cyclization of the initial aci-nitro intermediate to a benzisoxazolidine, which then opens to a carbonyl hydrate. nih.govpsu.edu However, in aprotic solvents and at very high or low pH, an alternative pathway involving the formation of a nitroso hydrate via proton transfer becomes dominant. nih.govpsu.edu The use of ¹⁸O-labeled water in these experiments helps to confirm whether the oxygen atom in the final nitroso-aldehyde product originates from the nitro group or from the solvent, thereby validating the proposed intermediates.

EPR Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential tool for detecting and characterizing paramagnetic species, such as radical intermediates, that may be formed during the photolysis of 2-methoxy-4-nitrobenzyl compounds. nih.govnih.gov While the primary photoreaction pathway is often considered to be ionic, the possibility of radical involvement under certain conditions cannot be discounted.

EPR studies, often combined with spin trapping techniques, can identify transient radical species. rsc.orgmcw.edu In the photolysis of related nitroaromatic compounds, EPR has been used to characterize species like nitroaromatic radical-anions and aryl alkoxy aminoxyls. rsc.org The specific radical species observed can depend on the experimental conditions. rsc.org For instance, the photolysis of certain phenyl benzyl (B1604629) ketones adsorbed on zeolites has been shown by EPR to produce persistent "benzoyl type" and "benzyl type" radicals. nih.gov Time-resolved EPR (TR-EPR) can follow the dynamics of these radicals, providing insights into their formation and decay kinetics. researchgate.net These studies help to build a more complete mechanistic picture, revealing potential side reactions or alternative pathways that could influence the efficiency of the desired photorelease.

Factors Influencing Photoreactivity and Quantum Yields

The efficiency of the photoreaction of 2-methoxy-4-nitrobenzyl derivatives, quantified by the quantum yield (Φ), is not constant but is influenced by a variety of structural and environmental factors. Understanding these factors is critical for designing photolabile protecting groups with tailored properties for specific applications.

Substituent Effects on Photolysis Kinetics

The nature and position of substituents on the aromatic ring of this compound have a profound impact on its photoreactivity and quantum yield. instras.com The introduction of electron-donating groups, such as additional methoxy (B1213986) groups (as in the 4,5-dimethoxy-2-nitrobenzyl, DMNB, system), can significantly alter the absorption properties and the reaction kinetics. nih.govharvard.edu

Generally, electron-donating substituents tend to red-shift the maximum absorption wavelength, which can be advantageous for applications requiring longer wavelength light to minimize photodamage to biological systems. instras.comresearchgate.net However, these modifications are often accompanied by a decrease in the uncaging quantum yield. researchgate.net For example, one study found that quantum yields of uncaging for a series of o-nitrobenzyl derivatives were in the 0.1-1% range and that the yields tended to drop as the maximum absorption wavelength of the protecting group increased. researchgate.net

The electronic properties of the leaving group itself also play a crucial role. Studies on o-nitroveratryl derivatives have shown that the quantum efficiency of release correlates with the stabilization that the leaving group provides to a radical intermediate. researchgate.net Groups that stabilize the benzylic radical weaken the C-H bond that is cleaved in the initial hydrogen atom transfer step, lowering the activation barrier for this process and ultimately enhancing the release efficiency. researchgate.net

Table 1: Effect of Ring Substituents on Photolysis Properties of o-Nitrobenzyl Derivatives This table is a representative example based on general findings in the literature. Actual values can vary significantly with specific molecular structure and conditions.

Substituent(s)Typical λ_max ShiftGeneral Effect on Quantum Yield (Φ_u)Reference
4,5-DimethoxyRed-shiftDecrease researchgate.net
5-ChloroMinimalVariable instras.com
5-AminoRed-shiftDecrease instras.com
Extended π-systemSignificant Red-shiftSignificant Decrease researchgate.net

Use the interactive controls to explore the data.

Solvent Effects on Uncaging Efficiencies and Reaction Pathways

The choice of solvent significantly influences both the efficiency of substrate release and the dominant mechanistic pathway. nih.govresearchgate.net The polarity, proticity, and basicity of the solvent can alter the stability of excited states and intermediates, thereby directing the reaction down different paths. nih.govuni-konstanz.de

As established through TRIR and ¹⁸O-labeling studies, the reaction mechanism for 2-nitrobenzyl alcohols is highly dependent on the solvent environment. nih.govpsu.edu

Aprotic Solvents: In solvents like acetonitrile or hexane, the photoreaction tends to proceed through the formation of a nitroso hydrate intermediate. nih.govpsu.edu

Aqueous Solutions (pH 3-8): In neutral aqueous solutions, the "classical" pathway involving cyclization to a benzisoxazolidine intermediate is favored. nih.govpsu.edu

Water Content: In mixed solvents like acetonitrile/water, increasing the water content can increase the rate of formation of the aci-nitro anion, which can favor the desired β-elimination pathway for certain types of caged compounds. uni-konstanz.deresearchgate.net

pH Dependence of Photoreactions

The pH of the reaction medium is a critical parameter that can dramatically alter the kinetics and outcome of the photoreactions of 2-methoxy-4-nitrobenzyl derivatives, particularly in aqueous solutions. researchgate.netnih.gov The pH influences the protonation state of key intermediates, most notably the primary aci-nitro species. uni-konstanz.de

The aci-nitro intermediate exists in a protolytic equilibrium with its corresponding anion. uni-konstanz.de The balance between these two species is directly controlled by the pH and can dictate the subsequent reaction pathway. uni-konstanz.deresearchgate.net

Acidic Conditions (low pH): At low pH, the undissociated aci-nitro form is favored. This species may revert to the starting material or rearrange to form the nitroso-aldehyde photoproduct without efficient release of the caged substrate. uni-konstanz.de

Neutral to Basic Conditions (higher pH): At higher pH, the deprotonated aci-nitro anion is the dominant species. For many caged compounds, particularly those designed for β-elimination, this anionic intermediate is the key to efficient substrate release. uni-konstanz.deresearchgate.net

The rates of decay of transient intermediates show a strong pH dependence. researchgate.net For instance, the rate of release of alcohols from some 2-nitrobenzyl ethers is limited by the breakdown of a hemiacetal intermediate, a process that is significantly slower at pH values below 8 or 10, depending on the specific structure. researchgate.netnih.gov Buffer concentrations can also play a role, as buffer components can intercept the primary aci-nitro intermediates, further retarding the release of the protected molecule. nih.gov

Role of Sensitizers and Quenchers

The photochemical reaction of 2-nitrobenzyl derivatives, including this compound, typically proceeds through the intramolecular rearrangement of an excited state. The efficiency and pathway of this photoreaction can be influenced by the presence of other chemical species that act as sensitizers or quenchers. These molecules can modulate the reaction by either transferring energy to the photoactive compound (sensitization) or deactivating its excited states or reactive intermediates (quenching).

Sensitizers are molecules that absorb light energy and then transfer it to another molecule, in this case, the 2-methoxy-4-nitrobenzyl derivative, causing it to reach an excited state without direct absorption of a photon. This process is particularly relevant for populating the triplet excited state of the nitrobenzyl compound. While direct irradiation of some nitrobenzyl derivatives primarily leads to the singlet excited state, triplet sensitization can provide an alternative pathway to the reactive triplet state.

Research on closely related compounds, such as 4,5-dimethoxy-2-nitrobenzyl alcohol, has shown that substitution with methoxy groups can lead to the formation of a detectable triplet state with charge-transfer character upon laser pulse excitation. nih.gov In contrast, the parent 2-nitrobenzyl alcohol does not show a discernible triplet state under similar conditions. nih.gov This finding suggests that for methoxy-substituted derivatives like this compound, triplet sensitizers could play a significant role in initiating the photoreaction. A sensitizer (B1316253) with a triplet energy higher than that of the nitrobenzyl derivative could efficiently populate the compound's reactive triplet state via triplet-triplet energy transfer.

Quenchers are chemical species that deactivate an excited state or a reactive intermediate, thereby reducing the quantum yield of the photoreaction. Quenching can occur through various mechanisms, including energy transfer, electron transfer, or chemical reaction with the excited molecule or its transient intermediates.

The efficiency of this quenching process has been quantified. The rate constant for the quenching of the aci-nitro intermediate of methoxy-substituted 2-nitrobenzyl alcohols by water in solvents like acetonitrile or ethanol has been determined through time-resolved spectroscopy. nih.gov

Table 1: Quenching Rate Constants for the aci-nitro Intermediate of Methoxy-Substituted 2-Nitrobenzyl Alcohols

Quencher Solvent Rate Constant (M⁻¹ s⁻¹) Reference
Water Acetonitrile/Ethanol (0.3 - 1.7) x 10⁵ nih.gov

Applications in Photoremovable Protecting Groups Photocages

Design Principles for 2-Methoxy-4-nitrobenzyl Alcohol-Based Photocages

The design of effective photocages based on the this compound framework hinges on several key principles. The fundamental structure consists of the o-nitrobenzyl group linked to a molecule of interest, rendering it inactive until light is applied. utdallas.edu Efficient photolysis requires a high extinction coefficient (ε) at the wavelength of irradiation to maximize light absorption. utdallas.edu Furthermore, a high quantum yield (Φ), which represents the efficiency of converting absorbed light into the desired chemical reaction, is crucial for minimizing the required light exposure and potential photodamage to biological samples. utdallas.edunih.gov

The core utility of these photocages lies in their ability to precisely control the concentration of active substances, such as cations or signaling molecules, within cellular or extracellular environments. utdallas.edu For instance, derivatives have been engineered to function as caged calcium ions or chelators, where photolysis alters the molecule's affinity for Ca2+. utdallas.edu However, a critical design consideration is the potential biological activity of the caged compound itself before photolysis. Some nitrobenzyl-caged compounds have been shown to interact with biological targets, such as the Na/K ATPase or ion channels, albeit often with lower affinity than the free molecule. utdallas.edu Therefore, ideal photocage design aims for minimal biological interference from both the caged precursor and the photolytic byproducts. utdallas.edu

The photophysical and chemical properties of this compound-based photocages can be finely tuned through strategic structural modifications. The rate and efficiency of substrate release are strongly influenced by the substituents on both the aromatic ring and the benzylic carbon.

The introduction of electron-donating groups, such as methoxy (B1213986) groups at positions 4 and 5 (as in the widely used 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), can shift the absorption maximum to longer wavelengths and often improves the release kinetics. researchgate.net Conversely, the nature of the leaving group (the caged substrate) itself has a significant impact on the uncaging quantum yield. researchgate.netresearchgate.net Research has demonstrated a correlation between the quantum efficiency of release and the stability of the o-nitrobenzyl-type radical formed during the photochemical reaction. researchgate.netresearchgate.net Leaving groups that stabilize this radical intermediate tend to weaken the benzylic C-H bond, lowering the energy barrier for the initial hydrogen atom transfer step and thus enhancing release efficiency. researchgate.net

Modifications at the benzylic position are also a key strategy. For example, introducing a methyl group at the benzylic carbon (α-position) can increase the quantum yield of photolysis by approximately five times compared to the unsubstituted analogue. nih.gov This allows for designing complex patterning systems by varying not only the wavelength but also the intensity of the light source. nih.gov Amphiphilic block copolymers have been synthesized with poly(2-nitrobenzyl methacrylate) blocks, which upon irradiation, cleave the ester linkage to form a hydrophilic poly(methacrylic acid) block, demonstrating how these modifications can be integrated into polymer science. umass.edu

A major goal in photocage design is to shift the activation wavelength to the near-UV and visible regions (350-800 nm), often termed the "therapeutic window," where light penetration into biological tissue is deeper and cellular photodamage is reduced. nih.govst-andrews.ac.uk This is typically achieved by extending the π-conjugated system of the o-nitrobenzyl chromophore. nih.gov Various synthetic strategies have been developed to build different conjugated o-nitrobenzyl backbones to achieve a red-shifted one-photon absorption. nih.gov For example, nitrodibenzofuran (NDBF) based photocages, further modified with a dimethylamino (DMA) group, have been developed to push absorption to longer wavelengths. researchgate.netrsc.org

While these strategies successfully red-shift the absorption maximum, it often comes at the cost of a lower uncaging quantum yield. nih.gov A notable trend is that the quantum yield of uncaging tends to decrease as the maximum absorption wavelength of the o-nitrobenzyl protecting group increases. nih.gov

Two-photon excitation (2PE) offers an alternative and powerful approach for precise three-dimensional control of substrate release. nih.govrsc.org In 2PE, the chromophore simultaneously absorbs two lower-energy photons to reach the excited state, an event whose probability is significant only at the focal point of a high-intensity laser. st-andrews.ac.uk This provides inherent 3D spatial resolution. The effectiveness of a 2PE photocage is quantified by its two-photon action cross-section (δu), a parameter that combines the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu). Designing molecules with large δa values is a key objective. nih.govresearchgate.net For instance, the introduction of a dimethylamino group to a nitrodibenzofuran core was guided by computational calculations to create a dipolar structure with enhanced two-photon absorption properties. researchgate.netrsc.org Such modifications have led to the development of photocages that are highly sensitive to two-photon uncaging while remaining stable under one-photon excitation with visible light. researchgate.netrsc.org

The integration of this compound-based photocages into biological systems has enabled unprecedented control over cellular processes. utdallas.edu These tools are widely used to release a variety of bioactive molecules, including neurotransmitters, lipids, hormones, and nucleotides like ATP, on fast timescales (milliseconds to seconds) to study physiological responses. umass.eduutdallas.eduresearchgate.net

A critical aspect of their use in living systems is biocompatibility. researchgate.net The photocage itself, the released substrate, and the nitroso byproduct should ideally be non-toxic and biologically inert, apart from the intended action of the released molecule. utdallas.edursc.org However, the ortho-nitrosobenzaldehyde byproduct can be reactive and potentially toxic. rsc.org One innovative strategy to mitigate this issue involves using supramolecular capsules, such as octa-acid cavitands, which can sequester the spent nitroso chromophore after photorelease, preventing its interaction with the biological environment. rsc.org

These photocages have also been incorporated into materials for biological applications. For example, they have been used to create light-sensitive polymers for patterning cell growth. umass.edu By incorporating o-nitrobenzyl groups into a polymer matrix, its solubility can be controlled with light, allowing for the selective removal of irradiated areas and the creation of micropatterns for cell culture. umass.edunih.gov Similarly, light-triggered "click" reactions using o-nitrobenzyl alcohol derivatives have been employed to assemble gold nanoparticles into nanochains within a biological context, demonstrating their utility in creating dynamic biomaterials. umass.edu

Mechanisms of Photouncaging and Substrate Release

The release of a substrate from a 2-methoxy-4-nitrobenzyl-based photocage is a multi-step photochemical process initiated by the absorption of a photon. researchgate.netnih.gov Understanding this mechanism is vital for optimizing the design of photocages for specific applications.

The generally accepted mechanism for the photolysis of ortho-nitrobenzyl compounds begins with the molecule's excitation to a singlet or triplet state upon UV irradiation. nih.govresearchgate.net This is followed by a rapid intramolecular hydrogen atom transfer (HAT) from the benzylic carbon to one of the oxygen atoms of the ortho-nitro group. researchgate.netnih.govresearchgate.net This key step results in the formation of a transient intermediate known as an aci-nitro tautomer, which has a characteristic absorption at around 400 nm. nih.govresearchgate.net

The aci-nitro intermediate is unstable and undergoes further transformations. In aqueous solutions, it cyclizes to form a five-membered ring intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. researchgate.netnih.gov This cyclic intermediate was identified as the product formed from the decay of the aci-nitro tautomer, revising earlier proposed mechanisms. researchgate.net Subsequent rearrangement and cleavage of this intermediate lead to the final products: the released substrate (e.g., an alcohol or an acid) and an ortho-nitrosobenzaldehyde or ortho-nitrosoketone byproduct. researchgate.netnih.govresearchgate.net The entire process is an intramolecular redox reaction where the benzylic carbon is oxidized to a carbonyl, and the nitro group is reduced to a nitroso group. researchgate.net The specific pathway and the rate-limiting steps can be influenced by solvent, pH, and buffer conditions. researchgate.netnih.gov

The efficiency of the photouncaging process is described by several key quantitative parameters. The quantum yield of uncaging (Φu or Φd) is defined as the fraction of absorbed photons that result in the release of the caged substrate. utdallas.edunih.gov It is a critical measure of the photocage's efficiency. For many o-nitrobenzyl derivatives, one-photon quantum yields typically fall in the range of 0.01 to 0.6, though values can vary significantly based on the molecular structure and the nature of the leaving group. nih.govnih.govnih.gov For instance, the quantum yield for the formation of 2-nitrosobenzaldehyde from 2-nitrobenzyl alcohol is about 60% (Φ = 0.6). nih.gov However, for more complex derivatives designed for red-shifted absorption, the quantum yields are often lower, in the 0.1-1% range (Φ = 0.001-0.01). nih.gov

The table below presents a selection of photolysis quantum yields and two-photon action cross-sections for various ortho-nitrobenzyl derivatives, illustrating the impact of structural changes on uncaging efficiency.

Table 1: Photolysis Efficiency of Selected Ortho-Nitrobenzyl Derivatives
Caging GroupLeaving Group (Substrate)Quantum Yield (Φu)2-Photon Action Cross-Section (δu) [GM]Wavelength (nm)Reference
2-Nitrobenzyl (NB)Alcohol~0.6Not ReportedUV nih.gov
1-(2-Nitrophenyl)ethyl (NPE)Phosphate (in caged ATP)~0.05Not Reported347 utdallas.edu
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Glycine0.054Not Reported347 utdallas.edu
α-Methyl-2-nitrobenzyl (MNBE)Ester~5x higher than NBENot ReportedUV nih.gov
Various conjugated o-nitrobenzyl derivativesEthers, Esters0.001 - 0.01Not Reported>350 nih.gov
Various o-nitrobenzyl derivativesCaged CoumarinNot Reported0.01 - 0.1720-830 nih.gov
7-(dimethylamino)nitrodibenzofuran (DMA-NDBF)DNANot ReportedHigh800 researchgate.netrsc.org

Orthogonality and Selective Photorelease Strategies

Orthogonality in the context of protecting groups refers to the ability to deprotect one group selectively in the presence of others using a specific stimulus. For photoremovable protecting groups, this is typically achieved by utilizing light of different wavelengths. The 2-Methoxy-4-nitrobenzyl group can be a key component in such strategies due to its distinct absorption profile compared to other photolabile groups.

Selective photorelease strategies often involve pairing photocages that have significantly different absorption maxima. For instance, a system could be designed where the 2-Methoxy-4-nitrobenzyl group is cleaved with UV light of a specific wavelength, while another protecting group in the same system is sensitive to a different wavelength, remaining intact during the first cleavage. This allows for the sequential release of multiple substrates or the deprotection of different functional groups on a single molecule in a controlled manner.

Research has demonstrated the feasibility of wavelength-controlled orthogonal photolysis. harvard.edu By pairing a 2-nitroveratryl derivative, which is structurally related to this compound and sensitive to light up to 420 nm, with a photolabile group that is cleaved at a much shorter wavelength (e.g., 254 nm), researchers can achieve selective deprotection. harvard.edu This concept of "chromatic orthogonality" replaces the need for chemical reagents for deprotection, offering a cleaner and more precise method for controlling chemical reactions. harvard.edu

The selectivity of photorelease can also be influenced by the quantum yield of photolysis. Even if there is some overlap in the absorption spectra of two different photolabile groups, if their quantum yields are sufficiently different at a given wavelength, a degree of selective cleavage can be achieved by carefully controlling the irradiation time and intensity. nih.gov For example, a study highlighted the use of two different o-nitrobenzyl derivatives with differing quantum yields to create complex patterns on a surface, demonstrating that both wavelength and light intensity can be varied for selective photorelease. nih.gov

A notable application of this principle is in the synthesis of peptides, where the 2-Methoxy-4-nitrobenzyl group can be used as a backbone-protecting amide. This modification can enhance the solubility of synthetic peptide segments. The protecting group is designed to be stable under the conditions of Boc chemistry and can be removed photolytically at the end of the synthesis. rsc.org

Below is a table illustrating a hypothetical orthogonal system based on reported principles:

Photoremovable Protecting GroupTypical Cleavage Wavelength (nm)Protected Functional GroupPotential Orthogonal PartnerPartner's Cleavage Wavelength (nm)
2-Methoxy-4-nitrobenzyl~350-365Carboxylates, Phosphates, Amines3',5'-Dimethoxybenzoin~254
2-Methoxy-4-nitrobenzyl~350-365AlcoholsCoumarin-4-ylmethyl>400

Development of Novel Photocage Architectures and Linkers

The foundational structure of this compound serves as a scaffold for the development of new and improved photocage architectures and linkers. The goal of these modifications is often to fine-tune the photochemical and photophysical properties of the protecting group to better suit specific applications.

Strategies for developing novel photocages based on the o-nitrobenzyl framework, including the 2-Methoxy-4-nitrobenzyl variant, include:

Shifting the Absorption Window: Modifications to the aromatic ring can shift the absorption maximum to longer wavelengths (red-shifting). This is particularly important for biological applications, as longer wavelength light (in the visible or near-infrared range) is less damaging to cells and tissues and can penetrate deeper. researchgate.net

Increasing Quantum Yield: The efficiency of the photorelease, known as the quantum yield, can be enhanced through structural modifications. For instance, the introduction of additional electron-withdrawing or electron-donating groups can influence the stability of the excited state and the subsequent chemical reactions leading to cleavage. wikipedia.org

Altering Release Kinetics: The rate at which the protected molecule is released after irradiation can be tailored by modifying the benzylic position or the substituents on the aromatic ring. This allows for either rapid release for applications requiring a fast response or slower, more sustained release.

Improving Solubility and Stability: For applications in aqueous biological systems, the solubility of the photocage is crucial. Attaching hydrophilic moieties to the 2-Methoxy-4-nitrobenzyl core can improve its water solubility without significantly impacting its photochemical properties. Stability in various chemical environments, such as during peptide synthesis, is also a key consideration in the design of new linkers. rsc.org

An example of the development of novel architectures is the synthesis of derivatives with terminal functional groups, such as alkynes or acrylates. nih.gov These functionalized photocages can then be incorporated into larger molecular structures or polymer networks. For instance, an acrylate (B77674) derivative of an o-nitrobenzyl alcohol was used to create a photo-responsive polymer surface. nih.gov Irradiation with UV light cleaved the nitrobenzyl group, altering the chemical composition and physical properties of the surface. nih.gov

The table below summarizes some research directions in the development of novel photocages based on the o-nitrobenzyl scaffold:

Development GoalModification StrategyExample of Modified StructureResulting Property
Red-shift absorptionIntroduction of auxochromes4,5-Dimethoxy-2-nitrobenzylAbsorption shifted to longer wavelengths
Increase quantum yieldAddition of a second nitro group2,6-DinitrobenzylIncreased efficiency of photorelease
Enhance solubilityIncorporation of polyethylene (B3416737) glycol (PEG) chainsPEGylated 2-nitrobenzylImproved water solubility
Enable "click" chemistryAddition of terminal alkyne or azide (B81097)Alkyne-modified 2-nitrobenzylFacile incorporation into larger molecules

Role in Advanced Organic Synthesis

Intermediate in Complex Molecule Synthesis

The strategic placement of the methoxy (B1213986) and nitro functional groups on the aromatic ring of 2-Methoxy-4-nitrobenzyl alcohol makes it an excellent precursor for constructing more intricate molecular architectures. Researchers utilize this compound for its ability to undergo a variety of chemical reactions, enabling the development of novel compounds with desired properties. chemimpex.com

This compound is widely recognized as a key starting material in the synthesis of various pharmaceutical agents. chemimpex.com It is particularly noted for its role in the development of anti-cancer and anti-inflammatory drugs. chemimpex.com The functional groups of the molecule allow for modifications to produce intermediates with specific biological activities. For instance, related structures like 3-Methoxy-4-nitrobenzyl alcohol are used as precursors in the synthesis of trifluoromethyl-substituted hydantoins, which are compounds of interest in medicinal chemistry. lookchem.com The alcohol group can be readily oxidized to an aldehyde, providing a reactive handle for further synthetic transformations common in the construction of active pharmaceutical ingredients.

Beyond pharmaceuticals, this compound serves as a fundamental building block in the production of agrochemicals and fine chemicals. chemimpex.com Its structural features are leveraged to create new molecules for crop protection and other agricultural applications. The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities, and this alcohol is a key component in the synthesis of such high-value products. chemimpex.com

Synthesis of Specific Functionalized Derivatives

The reactivity of this compound allows for its use in the targeted synthesis of various functionalized derivatives with specific applications.

A significant application of this compound is in the synthesis of nitroaryl-substituted phosphoramide (B1221513) compounds. These compounds are of interest for their potential biological activities. A general synthetic scheme involves the reaction of this compound with a phosphoramidic dichloride, such as bis(2-chloroethyl)phosphoramidic dichloride, in the presence of a base. This is followed by hydrolysis or aminolysis to yield the final phosphoramide product.

Table 1: Synthesis of a Nitroaryl-Substituted Phosphoramide

Reactant 1Reactant 2Key StepProduct Class
This compoundBis(2-chloroethyl)phosphoramidic dichlorideCondensationNitroaryl-substituted phosphoramide

This table illustrates the role of this compound in the synthesis of specialized phosphoramide compounds.

Quinoline (B57606) and its derivatives are an important class of heterocyclic compounds with a wide range of pharmaceutical applications, including anti-malarial, anti-bacterial, and anti-cancer properties. The Friedländer synthesis is a classical and versatile method for preparing quinolines. organic-chemistry.org This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org

While direct use of this compound in this synthesis is not typical, it serves as a ready precursor to the required aldehyde. The alcohol can be oxidized to 2-methoxy-4-nitrobenzaldehyde. guidechem.com Subsequently, the nitro group on this aldehyde can be reduced to an amine (e.g., using iron in acetic acid) to form a 2-amino-benzaldehyde derivative in situ. nih.gov This intermediate can then undergo the Friedländer cyclization with a ketone to produce a substituted quinoline. nih.govacs.org

Table 2: Plausible Route to Quinoline Derivatives

Starting MaterialStep 1 (Oxidation)IntermediateStep 2 (Reduction/Condensation)Product Class
This compoundOxidation2-Methoxy-4-nitrobenzaldehydeFriedländer SynthesisSubstituted Quinolines

This table outlines a two-step synthetic pathway from this compound to valuable quinoline derivatives.

The synthesis of esters is a fundamental transformation in organic chemistry, and enzymatic methods are gaining prominence as a green alternative to traditional chemical catalysis. scielo.br Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions. scielo.br The lipase-catalyzed transesterification of alcohols, including benzyl (B1604629) alcohol, has been successfully demonstrated using various acyl donors, such as vinyl acetate (B1210297), often in a solvent-free medium. nih.govnih.gov

For this compound, enzymatic esterification can be achieved using a lipase (B570770) catalyst. In a typical reaction, the alcohol is reacted with an acyl donor in the presence of a lipase. Lipases from various sources, such as Pseudomonas aeruginosa, have been shown to be effective for the transesterification of benzyl alcohol. nih.gov This biocatalytic approach avoids the harsh conditions and side products associated with chemical methods. nih.gov

Table 3: Lipase-Catalyzed Esterification

SubstrateAcyl DonorBiocatalystReaction TypeProduct
This compoundVinyl AcetateLipase (e.g., from Pseudomonas sp.)Transesterification2-Methoxy-4-nitrobenzyl acetate

This table presents a green chemistry approach for the synthesis of esters from this compound using enzymatic catalysis.

Safety-Catch Linkers in Solid-Phase Synthesis

Applications in Fmoc/tBu Solid-Phase Peptide Synthesis

The fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy is a widely used method for solid-phase peptide synthesis (SPPS). csic.esacs.org It relies on the use of the base-labile Fmoc group for the temporary protection of the α-amino group of amino acids and acid-labile t-butyl-based protecting groups for the side chains. csic.es A critical component of this strategy is the linker, which must be stable to the repeated treatments with a base (typically piperidine) for Fmoc group removal and the final treatment with a strong acid (typically trifluoroacetic acid, TFA) to cleave the side-chain protecting groups. csic.es

While the direct application of this compound as a safety-catch linker in Fmoc/tBu SPPS is not extensively documented in mainstream literature, the closely related p-nitrobenzyl (Pnb) group provides a conceptual basis. The Pnb group is known to be stable to TFA but can be cleaved under reductive conditions, for instance, using SnCl₂. csic.es However, the nitro group's electron-withdrawing nature can sometimes be incompatible with the basic conditions required for Fmoc removal.

A more relevant and well-established safety-catch linker for Fmoc/tBu SPPS is the 2-methoxy-4-methylsulfinylbenzyl alcohol (Mmsb) linker. csic.esacs.org This linker is stable to both piperidine (B6355638) and TFA. The activation step for the Mmsb linker involves the reduction of the sulfoxide (B87167) to a sulfide, which then makes the linker acid-labile for cleavage. csic.esacs.org

Linker/Protecting GroupRole in SPPSCompatibility with Fmoc/tBuActivation/Cleavage Condition
Fmoc Temporary α-amino protecting groupYesBase (e.g., Piperidine)
t-Butyl (tBu) Side-chain protecting groupYesAcid (e.g., TFA)
p-Nitrobenzyl (Pnb) C-terminal protecting group/linkerLimited (potential instability to base)Reduction (e.g., SnCl₂)
2-Methoxy-4-methylsulfinylbenzyl (Mmsb) Safety-catch linkerYes1. Reduction (e.g., Me₃SiCl/Ph₃P) 2. Acid (TFA)

Mechanistic Aspects of Linker Cleavage and Release

The cleavage of a safety-catch linker is a two-step process: activation followed by release. For nitrobenzyl-based safety-catch linkers, the principle of activation lies in the reduction of the nitro group.

Activation: The electron-withdrawing nitro group (-NO₂) stabilizes the benzyl ester linkage to the peptide, making it resistant to premature cleavage. The activation step involves the chemical reduction of this nitro group to an electron-donating amino group (-NH₂).

Release: The resulting 2-methoxy-4-aminobenzyl ester is significantly more labile. The electron-donating amino group destabilizes the benzylic C-O bond, facilitating its cleavage under mildly acidic or other specific conditions to release the peptide with a free C-terminal carboxylic acid. The cleavage mechanism often proceeds through the formation of a stable carbocation intermediate, facilitated by the electron-donating substituents on the aromatic ring.

In the context of photolabile linkers, an alternative cleavage strategy for ortho-nitrobenzyl derivatives involves irradiation with UV light. nih.gov This process proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate, which then rearranges to release the carboxylic acid and form an o-nitrosobenzaldehyde byproduct. nih.gov While conceptually related, this photolytic cleavage is distinct from the reductive activation of a safety-catch linker.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Excited States

Quantum chemical calculations are instrumental in understanding the electronic transitions that initiate the photochemical reactivity of 2-methoxy-4-nitrobenzyl alcohol. Upon absorption of light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Time-dependent density functional theory (TD-DFT) is a widely employed method for calculating the properties of these excited states. growingscience.comescholarship.org

For the parent 2-nitrobenzyl alcohol, the lowest excited state is typically a triplet state with charge-transfer character. nih.gov The presence of a methoxy (B1213986) group, as in this compound, can influence the energy and nature of the excited states. For instance, in the closely related 4,5-dimethoxy-2-nitrobenzyl alcohol, a triplet charge-transfer state is also observed, and the absorption spectra are red-shifted compared to the unsubstituted parent compound. nih.gov

Calculations can predict key parameters of the excited states, such as the vertical excitation energy, oscillator strength (which relates to the intensity of light absorption), and the nature of the electronic transition (e.g., n→π* or π→π*). These calculations help to rationalize the experimentally observed UV-Vis absorption spectra.

Table 1: Representative Calculated Excited State Properties for Nitrobenzyl Derivatives

Property Description Typical Computational Method
Excitation Energy (eV) The energy difference between the ground and excited state. TD-DFT
Oscillator Strength A dimensionless quantity that expresses the probability of a transition. TD-DFT
Nature of Transition The type of molecular orbitals involved in the electronic transition. TD-DFT

| Triplet State Character | Identification of charge-transfer characteristics in the excited triplet state. | TD-DFT |

This table is illustrative and represents typical parameters obtained from quantum chemical calculations for the nitrobenzyl class of compounds.

Modeling Photoreaction Pathways and Intermediate Species

Following photoexcitation, this compound undergoes a series of rapid chemical transformations. Computational modeling, particularly using density functional theory (DFT), has been crucial in mapping the potential energy surfaces for these photoreaction pathways and identifying the transient intermediate species involved. rsc.orgresearchgate.net

The generally accepted mechanism for the photorelease from 2-nitrobenzyl derivatives starts with an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. rsc.orgresearchgate.net From this key intermediate, computational studies have revealed two primary competing reaction pathways for 2-nitrobenzyl alcohols:

Classical Pathway: This pathway involves the cyclization of the aci-nitro intermediate to form a short-lived benzisoxazolidine intermediate. This cyclic species then undergoes ring-opening to yield the final 2-nitrosobenzaldehyde product and the released alcohol. rsc.orgresearchgate.net

Proton Transfer Pathway: In this alternative route, the aci-nitro intermediate can react via proton transfer, particularly in the presence of water or in acidic/basic conditions, to form a hydrated nitroso compound. This species then dehydrates to give the 2-nitrosobenzaldehyde. rsc.orgresearchgate.net

The balance between these two pathways is highly dependent on the solvent environment. rsc.org DFT calculations can model the transition states for each step, providing activation energy barriers that help to predict the favored pathway under different conditions. Time-resolved infrared (TRIR) spectroscopy has been used to experimentally identify these transient intermediates, and the observed spectral features can be correlated with computationally predicted vibrational frequencies of the modeled structures. rsc.orgresearchgate.net

Table 2: Key Intermediates in the Photoreaction of 2-Nitrobenzyl Alcohols and Methods for Their Study

Intermediate Species Description Computational Modeling Approach
Aci-nitro intermediate Formed via intramolecular hydrogen transfer from the benzylic carbon to the excited nitro group. DFT geometry optimization and frequency calculation.
Benzisoxazolidine intermediate A cyclic intermediate formed from the aci-nitro species. DFT transition state search for cyclization and ring-opening.

| Hydrated nitroso compound | Formed by proton transfer to the aci-nitro intermediate. | DFT modeling of solvent-assisted proton transfer. |

This table summarizes the key intermediates in the photoreaction of the 2-nitrobenzyl alcohol family and the computational methods used to investigate them.

Structure-Reactivity Relationship Predictions

Computational studies are powerful tools for predicting how modifications to the chemical structure of this compound will affect its photoreactive properties. By systematically altering substituents on the aromatic ring or at the benzylic position in silico, it is possible to establish structure-reactivity relationships.

For instance, the electron-donating methoxy group at the 4-position is expected to influence the electronic properties of the nitrobenzyl chromophore. This can affect the absorption wavelength, the quantum yield of the photoreaction, and the lifetime of the excited state. In a study of 4,5-dimethoxy-2-nitrobenzyl alcohol, the methoxy groups were found to cause a red-shift in the absorption spectrum. nih.gov

Computational models can quantify these effects. For example, DFT calculations can be used to predict how substituents will alter the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn influences the electronic transitions and reactivity. The calculated activation energies for the different steps in the photoreaction pathway can also be compared across a series of related compounds to predict which derivatives will have faster or more efficient photorelease kinetics.

These predictive capabilities are invaluable in the rational design of new photolabile protecting groups with tailored properties, such as absorption at longer wavelengths to minimize photodamage in biological systems, or faster release kinetics for time-resolved experiments.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of 2-Methoxy-4-nitrobenzyl alcohol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical approach.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized. While specific experimental data for this exact isomer is not widely published, data from closely related isomers can be used to predict the expected spectral characteristics.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic, influenced by the positions of the methoxy and nitro substituents. For instance, data for the related compound 2-Nitrobenzyl alcohol shows aromatic protons in the range of δ 7.5-8.1 ppm, while 4-Methoxybenzyl alcohol shows aromatic protons at δ 6.8-7.3 ppm. rsc.org The methoxy group would appear as a singlet, typically around δ 3.8-4.0 ppm, and the benzylic CH₂ group as a singlet near δ 4.6-4.9 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. The spectrum for this compound would be expected to display eight distinct signals corresponding to its eight carbon atoms. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. Data for related compounds like 2-Methoxybenzyl alcohol and 4-Nitrobenzyl alcohol can provide insight into the expected peak positions. chemicalbook.comchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzyl (B1604629) Alcohol Derivatives This table provides data for related compounds to illustrate the expected chemical shifts for this compound.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
2-Nitrobenzyl alcohol8.05-7.51 (m, Ar-H), 4.83 (d, CH₂), 5.56 (t, OH) (in DMSO)Not specified rsc.org
4-Methoxybenzyl alcohol7.27 (d, 2H), 6.88 (d, 2H), 4.59 (s, 2H), 3.80 (s, 3H), 1.96 (s, 1H)Not specified rsc.org
3-Methoxy-4-nitrobenzyl alcoholData available from commercial suppliers.Data available from commercial suppliers. nih.gov

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₉NO₄), the expected monoisotopic mass is approximately 183.05 g/mol . chemimpex.com Different ionization techniques can be employed.

Electron Ionization (EI-MS): This hard ionization technique often leads to fragmentation, providing structural information. The mass spectrum of the related compound 2-methoxy-4-nitrobenzenamine shows characteristic fragmentation patterns that can be useful for identification. nist.gov

Electrospray Ionization (ESI-MS): This is a softer ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight. Predicted collision cross section (CCS) values for adducts of the isomeric 4-methoxy-2-nitrobenzyl alcohol provide an indication of the ions that could be observed. uni.lu

Table 2: Predicted Mass Spectrometry Data for (4-methoxy-2-nitrophenyl)methanol (B1598725) (Isomer of the target compound)

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺184.06044134.5
[M+Na]⁺206.04238142.5
[M-H]⁻182.04588137.5
[M]⁺183.05261134.7

Data sourced from PubChemLite for the isomer (4-methoxy-2-nitrophenyl)methanol. uni.lu

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for purity assessment and the monitoring of reaction progress.

HPLC is a robust method for the analysis of nitroaromatic compounds. For this compound, a reversed-phase HPLC method is typically employed.

Stationary Phase: A C18 column is a common choice for the separation of nitroaromatic isomers. nih.gov

Mobile Phase: A mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer is typically used. For example, a method for separating nitrobenzyl alcohol isomers might use a mobile phase of acetonitrile and water, sometimes with an acid modifier like phosphoric or formic acid for better peak shape. sielc.com

Detection: UV detection is well-suited for this compound due to the presence of the nitroaromatic chromophore. A detection wavelength around 240-254 nm is often effective. nih.govgoogle.com

Table 3: General HPLC Parameters for Analysis of Nitroaromatic Alcohols

ParameterTypical ConditionReference
ColumnReversed-Phase C18 nih.govsielc.com
Mobile PhaseAcetonitrile/Water or Methanol/Water, often with acid modifier sielc.comhelixchrom.com
Flow Rate1.0 - 2.0 mL/min nih.govgoogle.com
DetectionUV at 240-254 nm nih.govgoogle.com

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds. The analysis of nitroaromatic compounds by GC-MS is well-established. nih.govnih.gov

Column: A low to mid-polarity capillary column, such as a DB-5MS or RTx-5MS, is typically used for the separation of these compounds. nih.gov

Injector: A splitless injection is often preferred to achieve lower detection limits. The injector temperature must be optimized to ensure vaporization without thermal degradation. mdpi.com

Oven Program: A temperature ramp is used to elute compounds with different boiling points. A typical program might start at a lower temperature (e.g., 80-100°C) and ramp up to a higher temperature (e.g., 280-300°C). nih.govmdpi.com

MS Detection: The mass spectrometer can be operated in either full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis of the target compound. nih.gov

Advanced Techniques for Mechanistic Studies

To gain deeper insights into reaction mechanisms involving this compound, more advanced analytical techniques are required.

LIFDI-MS is a very soft ionization technique that is particularly useful for the analysis of thermally labile, reactive, or air-sensitive compounds. nih.govuni-marburg.de Since nitroaromatic compounds can be prone to degradation under high-energy ionization conditions, LIFDI-MS offers a significant advantage by typically producing the intact molecular ion with minimal fragmentation. uni-marburg.delinden-cms.de This allows for the unambiguous determination of the molecular weight of transient intermediates or unstable products in a reaction mixture, which might otherwise decompose in the ion source of a conventional mass spectrometer. nih.govrsc.orguni-heidelberg.de

React-IR is a real-time, in-situ Fourier Transform Infrared (FTIR) spectroscopy technique that allows for the continuous monitoring of a chemical reaction as it happens. youtube.comunr.edu A probe is inserted directly into the reaction vessel, and spectra are collected at regular intervals. youtube.com This provides a wealth of data on the concentration changes of reactants, intermediates, and products over time. For a reaction involving this compound, such as its oxidation to the corresponding aldehyde, React-IR could be used to monitor the disappearance of the alcohol's O-H stretching band (around 3300-3500 cm⁻¹) and the appearance of the aldehyde's C=O stretching band (around 1700 cm⁻¹). vaia.com This real-time data is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. youtube.com

Emerging Research Directions and Future Perspectives

Integration with Advanced Materials Science

The o-nitrobenzyl (o-NB) group, a core feature of 2-Methoxy-4-nitrobenzyl alcohol, is being increasingly utilized in polymer and materials science to create materials whose properties can be altered by light. umass.edu This has led to the exploration of this compound in the formulation of specialty polymers and coatings with enhanced characteristics. chemimpex.com Its favorable solubility and stability make it a prime candidate for innovation in these areas. chemimpex.com

Researchers are actively integrating o-NB moieties into a variety of advanced materials. umass.edu Key areas of application include:

Photodegradable Hydrogels: Cross-linkers based on o-NB are used to create hydrogels that can be broken down upon light exposure. umass.edu

Thin Film Patterning: Functionalizing the side chains of copolymers with o-NB groups allows for the precise patterning of thin films. umass.edu

Self-Assembled Monolayers (SAMs): O-NB groups are employed to create light-sensitive SAMs, enabling the modification of surface properties with high spatial control. umass.edu

Photocleavable Block Copolymers: Amphiphilic block copolymers containing o-NB can be transformed into double hydrophilic block copolymers upon irradiation. umass.edu

This research is paving the way for advanced materials with applications in fields like electronics and specialized coatings. chemimpex.com

Table 1: Applications of o-Nitrobenzyl Groups in Materials Science

Application Area Description
Photodegradable Hydrogels Use of o-NB-based cross-linkers to create light-sensitive hydrogels. umass.edu
Thin Film Patterning Side-chain functionalization of copolymers with o-NB for creating patterns on thin films. umass.edu
Self-Assembled Monolayers Creation of SAMs that can be chemically altered by light. umass.edu
Photocleavable Copolymers Synthesis of block copolymers that change their hydrophilic/hydrophobic balance upon irradiation. umass.edu
Nanoparticle Assembly Light-triggered assembly of gold nanoparticles functionalized with o-NB derivatives. umass.edu

Novel Applications in Chemical Biology Research

In the realm of chemical biology, this compound serves as a crucial intermediate for the synthesis of complex molecules, including novel therapeutic agents. chemimpex.com Its most significant contribution, however, lies in its use as a photocleavable, or "caging," group. This allows for the precise spatial and temporal control over the release of biologically active molecules.

Future research is focused on leveraging this property for sophisticated applications:

Photocleavable Bioconjugates: The o-NB group is used to link molecules, which can then be separated by light, offering a powerful tool for studying biological processes. umass.edu

Controlled Release Systems: Researchers have developed photocleavable dendrimers and micelles that encapsulate guest molecules. umass.edu Upon irradiation with UV light (e.g., 365 nm), the o-NB groups cleave, causing the nanocarrier to dissociate and release its contents, such as the model guest molecule Nile Red or drugs like adriamycin. umass.edu

These advancements are critical for developing new drug delivery systems and tools for fundamental biological research.

Development of Highly Efficient and Selective Photochemistry with Minimal Byproducts

A major focus of current research is to enhance the efficiency and selectivity of the photochemical reactions involving this compound and related compounds, while minimizing the formation of unwanted byproducts. The photo-isomerization of an o-nitrobenzyl alcohol derivative proceeds via a primary aci-nitro intermediate. rsc.org This intermediate can then convert to the desired product but also participate in competing reactions that may lead to byproducts, such as the corresponding o-nitrosobenzaldehyde. rsc.orgrsc.org

Studies on the photochemistry of o-nitrobenzyl compounds aim to understand these reaction mechanisms to optimize the process. rsc.orgrsc.org For instance, research into 4-methoxy-2-nitrobenzyl as a backbone-protecting group for peptides has focused on optimizing the conditions for its photolytic cleavage to ensure it is fully reversible and highly efficient. rsc.org The goal is to maximize the quantum yield of the cleavage reaction, ensuring that the protecting group is removed cleanly and without damaging the target molecule.

Exploration of New Activation Wavelengths for Deeper Penetration

Traditionally, the cleavage of the o-nitrobenzyl group is achieved by irradiation with UV light, typically around 365 nm. umass.edu However, a significant emerging research direction is the exploration of new activation wavelengths, particularly those in the near-infrared (NIR) region. Longer wavelengths offer the advantage of deeper penetration into biological tissues, which are less transparent to UV light.

A major breakthrough in this area has been the demonstration of two-photon deprotection. By using a focused 780 nm laser, it is possible to achieve cleavage of an o-NB-based protecting group. umass.edu This two-photon absorption process provides exquisite three-dimensional control over the release of the caged molecule and opens up possibilities for applications that require deep tissue penetration. umass.edu Furthermore, researchers have shown the ability to selectively cleave different photolabile groups by using distinct wavelengths; for example, a benzoin-based group can be cleaved at 254 nm while the o-NB group remains intact. umass.edu

Table 2: Activation Wavelengths for o-Nitrobenzyl Group Cleavage

Wavelength Process Application
365 nm One-photon absorption (Standard) General photocleavage, micelle dissociation, thin film patterning. umass.edu
411 nm One-photon absorption Selective cleavage of o-NB group while another photolabile group (benzoin) remains stable. umass.edu
780 nm Two-photon absorption High-resolution, near-field induced patterning and applications requiring deeper tissue penetration. umass.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.